molecular formula C11H10ClFO3 B1461225 Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate CAS No. 72835-76-8

Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate

Cat. No.: B1461225
CAS No.: 72835-76-8
M. Wt: 244.64 g/mol
InChI Key: KUOACPMHJWOZNC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-4-fluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of the corresponding alcohol.

    Hydrolysis: Formation of 3-(3-chloro-4-fluorophenyl)-3-oxopropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Biological Studies: Investigated for its effects on various biological pathways and its potential as a bioactive compound.

    Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets in biological systems. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(3-chloro-4-bromophenyl)-3-oxopropanoate
  • Ethyl 3-(3-chloro-4-methylphenyl)-3-oxopropanoate
  • Ethyl 3-(3-chloro-4-nitrophenyl)-3-oxopropanoate

Uniqueness

Ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 3-(3-chloro-4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOACPMHJWOZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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